3-(Methylthio)thiophene

Organometallic Chemistry Regioselective Synthesis Heterocyclic Functionalization

3-(Methylthio)thiophene (CAS 20731-74-2) is an organosulfur heterocyclic compound belonging to the class of aryl thioethers. With the molecular formula C5H6S2, it features a methylthio (-SCH3) substituent at the 3-position of the thiophene ring, a configuration that imparts distinct electronic properties and regioselective reactivity patterns compared to its 2-substituted positional isomer.

Molecular Formula C5H6S2
Molecular Weight 130.2 g/mol
CAS No. 20731-74-2
Cat. No. B1582169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)thiophene
CAS20731-74-2
Molecular FormulaC5H6S2
Molecular Weight130.2 g/mol
Structural Identifiers
SMILESCSC1=CSC=C1
InChIInChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3
InChIKeyOTYBVBDWIKXFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylthio)thiophene (CAS 20731-74-2): Technical Specification and Procurement-Ready Overview


3-(Methylthio)thiophene (CAS 20731-74-2) is an organosulfur heterocyclic compound belonging to the class of aryl thioethers [1]. With the molecular formula C5H6S2, it features a methylthio (-SCH3) substituent at the 3-position of the thiophene ring, a configuration that imparts distinct electronic properties and regioselective reactivity patterns compared to its 2-substituted positional isomer . This compound serves as a versatile building block in organic synthesis, particularly valued in the electronic industry as an intermediate for active pharmaceutical ingredients (APIs) and oligothiophene materials [2][3]. Commercially available at purities of 97% or higher, 3-(methylthio)thiophene is supplied for research and industrial applications where its unique substitution pattern enables specific synthetic pathways and functional properties .

Why 3-(Methylthio)thiophene Cannot Be Substituted by Generic Thiophene Analogs


Generic substitution with unsubstituted thiophene, 2-(methylthio)thiophene, or 3-alkylthiophenes is scientifically inadvisable because the 3-position methylthio group fundamentally alters regioselectivity in metalation and cross-coupling reactions. The methylthio (-SCH3) substituent exerts a strong directing effect through the sulfur atom's lone pairs, enabling metallation at the 2- and 5-positions as well as at the α-position relative to the thioether sulfur [1]. In contrast, 2-(methylthio)thiophene undergoes bimetallation exclusively at the 5-position and at the α-position to the sulfur atom, failing to provide the 2,5,αS-trisubstitution pattern accessible from the 3-isomer . Furthermore, 3-alkylthiophenes such as 3-methylthiophene lack the sulfur-mediated directing capability entirely, while unsubstituted thiophene offers no site-specific functionalization control. These mechanistic differences directly translate to divergent synthetic outcomes and material properties, making in-class interchange without rigorous revalidation scientifically invalid for procurement decisions [2].

Quantitative Differentiation Evidence for 3-(Methylthio)thiophene Versus Closest Analogs


Regioselective Trisubstitution Accessibility: 3-(Methylthio)thiophene vs. 2-(Methylthio)thiophene

3-(Methylthio)thiophene enables direct one-step 2,5,αS-trisubstitution via superbase-mediated polymetalation, whereas the 2-isomer is limited to bimetallation (5,αS-disubstitution). This difference stems from the distinct directing effects of the methylthio group at the 3- versus 2-position [1].

Organometallic Chemistry Regioselective Synthesis Heterocyclic Functionalization

Dual-Metalation Pathway with n-Butyllithium: Exclusive 2,5-Bimetallation

Treatment of 3-(methylthio)thiophene with n-butyllithium selectively yields 2,5-dilithiated intermediates, enabling symmetrical 2,5-disubstitution. In contrast, 2-(methylthio)thiophene under identical conditions undergoes a completely different metallation pattern (5 and α to sulfur) [1].

Directed Ortho-Metalation Synthetic Methodology Thiophene Chemistry

Polymer Blend Photovoltaic Efficiency: Poly(3-methylthio)thiophene/P3HT Blend Performance

Blends of poly(3-methylthio)thiophene with poly(3-hexyl)thiophene (P3HT) yield bulk heterojunction solar cells with 3.16% power conversion efficiency (PCE), demonstrating improved surface morphology and wider absorption spectrum relative to P3HT-only devices [1]. This performance stems directly from the methylthio substituent's electronic contribution.

Organic Photovoltaics Bulk Heterojunction Solar Cells Conjugated Polymers

Synthetic Yield Comparison: Patent-Optimized Process vs. Literature Baseline

The Albemarle patent process (US20120178943) for 3-(methylthio)thiophene synthesis achieves yields comparable to or exceeding the 71% literature baseline while operating at more commercially viable temperatures (−30°C to −20°C vs. −40°C) [1]. This addresses the exothermicity safety concerns observed with prior THF-based methods.

Process Chemistry Scale-Up Synthesis Manufacturing Optimization

Antifungal Photoactivity: 3′-Methylthio-terthiophene vs. 3′-Methoxy-terthiophene

Among a series of 2,2′:5′,2″-terthiophene derivatives, 3′-methylthio-2,2′:5′,2″-terthiophene and 3′-methoxy-2,2′:5′,2″-terthiophene were identified as the most active antifungal compounds against Microsporum cookei when photoactivated with UV-A irradiation [1]. Both substituents at the 3′-position of the central ring conferred enhanced activity relative to unsubstituted terthiophene.

Antifungal Agents Photoactivated Therapeutics Natural Product Derivatives

Optimal Application Scenarios for 3-(Methylthio)thiophene Based on Differentiated Evidence


Synthesis of 2,5,αS-Trisubstituted Thiophene Derivatives via One-Pot Polyfunctionalization

Researchers seeking to introduce three distinct functional groups onto a thiophene core in a single synthetic operation should prioritize 3-(methylthio)thiophene over the 2-isomer. As demonstrated by Fattuoni et al. (2006) and Cabiddu et al. (2007), treatment with LICKOR superbase enables direct 2,5,αS-trimetalation, whereas 2-(methylthio)thiophene yields only disubstitution [1]. This expanded functionalization capacity is particularly valuable for constructing complex oligothiophenes and donor-acceptor conjugated systems where multiple functional handles are required. The commercial availability of 3-(methylthio)thiophene at 97% purity supports reproducible implementation of this methodology.

Synthesis of Symmetrical 2,5-Disubstituted Thiophene Building Blocks

For synthetic routes requiring symmetrical 2,5-difunctionalization of a thiophene scaffold, 3-(methylthio)thiophene offers a direct pathway via treatment with n-butyllithium, which selectively yields the 2,5-dilithiated intermediate [2]. This contrasts with 2-(methylthio)thiophene, which undergoes asymmetrical metallation under identical conditions. The symmetrical intermediate can be quenched with a single electrophile to produce 2,5-disubstituted derivatives bearing identical groups at both positions, streamlining the synthesis of symmetrical oligothiophene monomers for conjugated polymer applications.

Active Layer Component in Bulk Heterojunction Organic Solar Cells

Researchers developing bulk heterojunction solar cells should consider poly(3-methylthio)thiophene as a blend component with P3HT to achieve enhanced photovoltaic performance. Lanzi et al. (2014) demonstrated that such blends yield devices with 3.16% power conversion efficiency, accompanied by improved surface morphology and wider absorption spectrum [3]. The device showed good reproducibility and stability over time, establishing this material system as a viable candidate for organic photovoltaic research. Procurement of 3-(methylthio)thiophene as the monomer precursor enables in-house polymerization for device fabrication.

Precursor for 3-(Methylsulfonyl)thiophene via MCPBA Oxidation

3-(Methylthio)thiophene serves as the direct precursor to 3-(methylsulfonyl)thiophene via oxidation with m-chloroperbenzoic acid (MCPBA), as described in the synthesis of thieno[3,2-b]thiophene 1,1-dioxide derivatives . The methylsulfonyl derivative exhibits distinct metallation behavior compared to the methylthio parent, undergoing selective bimetallation at the 2-position and α to the sulfonyl sulfur. This oxidation-reactivity relationship makes 3-(methylthio)thiophene an essential starting material for accessing sulfonyl-substituted thiophene scaffolds with altered electronic properties and metalation regioselectivity.

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